molecular formula C18H27N3O4S B2568951 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034571-73-6

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2568951
CAS No.: 2034571-73-6
M. Wt: 381.49
InChI Key: KCROTXYFJDFURI-UHFFFAOYSA-N
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Description

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

  • Preparation of the tetrahydroquinoline moiety: : Starting from 3,4-dihydroquinoline, propylsulfonyl chloride is added to produce 1-(propylsulfonyl)-3,4-dihydroquinoline.

  • Formation of the urea derivative: : The intermediate compound is further reacted with isocyanate to form the urea derivative.

  • Addition of tetrahydropyran: : The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity. Typically, the process involves automated reaction systems that monitor temperature, pressure, and pH to maintain ideal conditions throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:

  • Oxidation: : Oxidative reactions may involve reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using reagents like sodium borohydride.

  • Substitution: : Substitution reactions typically involve nucleophiles or electrophiles replacing specific groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Sodium borohydride in alcoholic solvents.

  • Substitution: : Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.

Major Products

  • Oxidation: : Oxidative products may include sulfoxides or sulfones.

  • Reduction: : Reduction products typically involve hydrogenated derivatives.

  • Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is utilized across various domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential as a biochemical probe to study cellular mechanisms.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Applied in the development of materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and ion channels.

  • Pathways Involved: : Inhibition of specific enzymatic activities, modulation of receptor functions, and interference with ion channel conductance.

Comparison with Similar Compounds

Compared to other compounds in its class, 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea stands out due to its unique structural features and multifaceted applications. Similar compounds include:

  • **1-(propylsulfonyl)-3,4-dihydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

  • **1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

  • **1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-furan-4-yl)urea

Each of these compounds shares similarities in their core structure but differs in substituent groups, leading to variations in their chemical behavior and applications.

Hope this is useful!

Biological Activity

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety and a tetrahydropyran group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C₁₈H₂₇N₃O₄S
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 2034571-73-6

The compound features a propylsulfonyl group attached to a tetrahydroquinoline ring, which is known for its diverse biological activities. The specific interactions of this compound with biological targets are not fully elucidated; however, similar compounds have shown potential as modulators of various pathways, including those involved in inflammation and cancer.

Anticancer Potential

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that tetrahydroquinoline derivatives could target specific signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been reported to possess antimicrobial properties. For example, compounds structurally related to this compound showed moderate to strong activity against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. This suggests potential applications in treating infections .

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline compounds have been explored in several studies. These compounds may exhibit anticonvulsant properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The specific mechanisms by which this compound exerts such effects require further investigation but align with the known activities of similar structures.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of tetrahydroquinoline derivatives in vitro and in vivo. The results indicated that these compounds could significantly reduce tumor volume in mouse models when administered at specific dosages. The study concluded that the mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, various tetrahydroquinoline derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with minimal cytotoxicity towards human cells. This highlights their potential as therapeutic agents against resistant strains of pathogens .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
NeuroprotectiveModulates neurotransmitter systems; potential anticonvulsant effects

Properties

IUPAC Name

1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROTXYFJDFURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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